2-(1,3-dioxolan-2-yl)-N-(3-methyl-1,3-thiazol-2-ylidene)-1,3-thiazole-5-carboxamide
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Overview
Description
2-(1,3-dioxolan-2-yl)-N-(3-methyl-1,3-thiazol-2-ylidene)-1,3-thiazole-5-carboxamide is a complex organic compound that features a combination of dioxolane, thiazole, and carboxamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxolan-2-yl)-N-(3-methyl-1,3-thiazol-2-ylidene)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, followed by the introduction of the dioxolane moiety and the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often requires stringent control of reaction parameters to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxolan-2-yl)-N-(3-methyl-1,3-thiazol-2-ylidene)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to different pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and reaction time, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
2-(1,3-dioxolan-2-yl)-N-(3-methyl-1,3-thiazol-2-ylidene)-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound’s unique structural features make it a candidate for use in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxolan-2-yl)-N-(3-methyl-1,3-thiazol-2-ylidene)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit key enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-dioxolan-2-yl)-N-(3-methyl-1,3-thiazol-2-ylidene)-1,3-thiazole-4-carboxamide
- 2-(1,3-dioxolan-2-yl)-N-(3-methyl-1,3-thiazol-2-ylidene)-1,3-thiazole-6-carboxamide
Uniqueness
Compared to similar compounds, 2-(1,3-dioxolan-2-yl)-N-(3-methyl-1,3-thiazol-2-ylidene)-1,3-thiazole-5-carboxamide stands out due to its specific substitution pattern, which can influence its reactivity and biological activity
Properties
IUPAC Name |
2-(1,3-dioxolan-2-yl)-N-(3-methyl-1,3-thiazol-2-ylidene)-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S2/c1-14-2-5-18-11(14)13-8(15)7-6-12-9(19-7)10-16-3-4-17-10/h2,5-6,10H,3-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCCAORXWDYKDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CSC1=NC(=O)C2=CN=C(S2)C3OCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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